Cas no 1822516-49-3 (2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID)
2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID
- Benzeneacetic acid, α-amino-2-bromo-3-hydroxy-
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- Inchi: 1S/C8H8BrNO3/c9-6-4(7(10)8(12)13)2-1-3-5(6)11/h1-3,7,11H,10H2,(H,12,13)
- InChI Key: VIXGTWVQYHGXSO-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(N)C1=CC=CC(O)=C1Br
2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-385746-0.05g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 0.05g |
$744.0 | 2025-03-16 | |
| Enamine | EN300-385746-0.1g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 0.1g |
$779.0 | 2025-03-16 | |
| Enamine | EN300-385746-0.25g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 0.25g |
$814.0 | 2025-03-16 | |
| Enamine | EN300-385746-0.5g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 0.5g |
$849.0 | 2025-03-16 | |
| Enamine | EN300-385746-1.0g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 1.0g |
$884.0 | 2025-03-16 | |
| Enamine | EN300-385746-2.5g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 2.5g |
$1735.0 | 2025-03-16 | |
| Enamine | EN300-385746-5.0g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 5.0g |
$2566.0 | 2025-03-16 | |
| Enamine | EN300-385746-10.0g |
2-amino-2-(2-bromo-3-hydroxyphenyl)acetic acid |
1822516-49-3 | 95.0% | 10.0g |
$3807.0 | 2025-03-16 |
2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID
Recent Advances in the Study of 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID (CAS: 1822516-49-3)
The compound 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID (CAS: 1822516-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bromo-hydroxy-phenyl acetic acid structure, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its pharmacological properties.
A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's role as a potential inhibitor of key inflammatory pathways. The researchers utilized molecular docking and in vitro assays to demonstrate its high affinity for cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The results indicated that 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for further development.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was evaluated for its anticancer properties. The study highlighted its ability to induce apoptosis in cancer cell lines through the activation of the p53 pathway. Notably, the bromo-hydroxy-phenyl moiety was identified as a critical structural feature for this activity, providing insights for the design of derivatives with enhanced efficacy.
In addition to its therapeutic potential, recent efforts have been directed toward improving the synthetic route for 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID. A 2023 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a novel catalytic system that minimizes byproducts and improves yield. This development is expected to facilitate further preclinical and clinical studies.
Overall, the growing body of research on 2-AMINO-2-(2-BROMO-3-HYDROXYPHENYL)ACETIC ACID underscores its versatility and potential as a lead compound in drug discovery. Future studies are anticipated to explore its applications in other disease models, as well as its combination with existing therapies to enhance therapeutic outcomes.
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